molecular formula C14H15BrN2O B2386245 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide CAS No. 1285497-95-1

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide

Cat. No.: B2386245
CAS No.: 1285497-95-1
M. Wt: 307.191
InChI Key: CDGBKPIFSSHOPA-UHFFFAOYSA-N
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Description

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzene ring, a cyanomethyl group attached to the nitrogen atom, and a cyclopentyl group also attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure involves the reaction of a suitable benzoyl chloride with an amine. In this case, the amine would be N-(cyanomethyl)-N-cyclopentylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for bromination, amidation, and cyanomethylation reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the nitrile group to an amine.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: Products include amines and other reduced forms of the compound.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide can be compared with other similar compounds, such as:

    3-bromo-N-(cyanomethyl)-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    3-bromo-N-(cyanomethyl)-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

    3-bromo-N-(cyanomethyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-5-3-4-11(10-12)14(18)17(9-8-16)13-6-1-2-7-13/h3-5,10,13H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGBKPIFSSHOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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